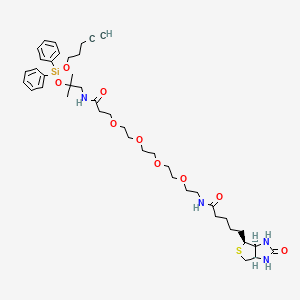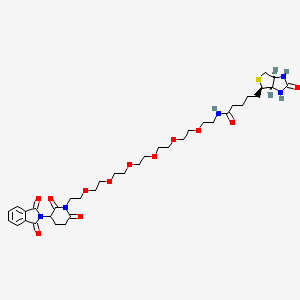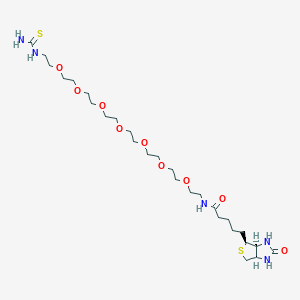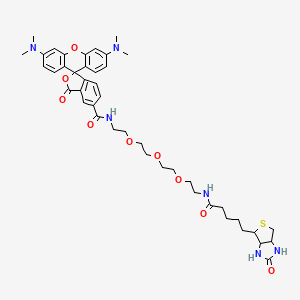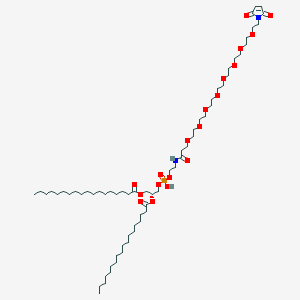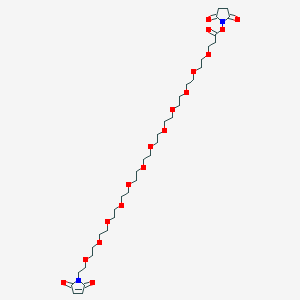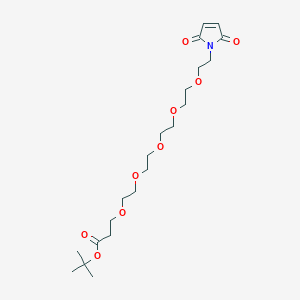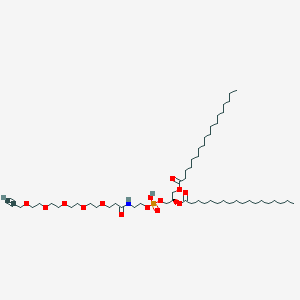
DSPE-PEG5-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DSPE-PEG5-propargyl is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). This compound connects two essential ligands, facilitating the formation of PROTAC molecules. By leveraging the ubiquitin-proteasome system within cells, this linker enables selective protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
DSPE-PEG5-propargyl is synthesized through a series of chemical reactions involving the attachment of a polyethylene glycol chain to a distearoylphosphatidylethanolamine (DSPE) molecule, followed by the introduction of a propargyl group. The synthesis typically involves the following steps:
Activation of DSPE: DSPE is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Attachment of Polyethylene Glycol: The activated DSPE is then reacted with a polyethylene glycol derivative to form DSPE-PEG.
Introduction of Propargyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Chemical Reactions Analysis
Types of Reactions
DSPE-PEG5-propargyl undergoes various chemical reactions, including:
Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The compound can undergo substitution reactions where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Azide Compounds: React with the propargyl group in click chemistry reactions.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with azide compounds.
Scientific Research Applications
DSPE-PEG5-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, enabling selective protein degradation.
Biology: Facilitates the study of protein-protein interactions and the identification of novel drug targets.
Medicine: Employed in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Used in the development of advanced materials and nanotechnology applications.
Mechanism of Action
DSPE-PEG5-propargyl exerts its effects by serving as a linker in PROTAC molecules. The compound connects two ligands: one targeting an E3 ubiquitin ligase and the other targeting the desired protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs selectively degrade specific proteins. The propargyl group enables the formation of stable triazole linkages through click chemistry, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
DSPE-PEG8-propargyl: Another polyethylene glycol-based linker with a longer polyethylene glycol chain.
DSPE-PEG-maleimide: Contains a maleimide group instead of a propargyl group, used for different types of conjugation reactions.
Uniqueness
DSPE-PEG5-propargyl is unique due to its specific combination of DSPE, polyethylene glycol, and propargyl groups. This combination allows for selective protein degradation through PROTAC technology and versatile conjugation through click chemistry .
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104NO14P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-54(58)67-50-52(70-55(59)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)51-69-71(60,61)68-41-38-56-53(57)37-40-63-43-45-65-47-49-66-48-46-64-44-42-62-39-6-3/h3,52H,4-5,7-51H2,1-2H3,(H,56,57)(H,60,61)/t52-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBDHVREIJJEGS-OIVUAWODSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCC#C)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104NO14P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
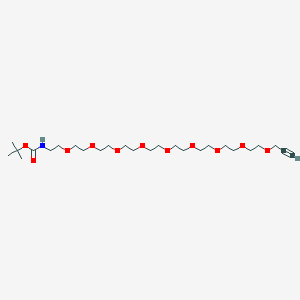
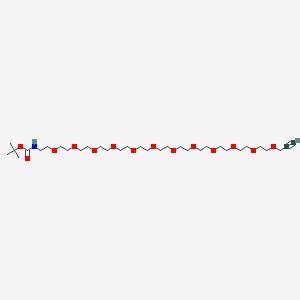
![2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate](/img/structure/B8106338.png)
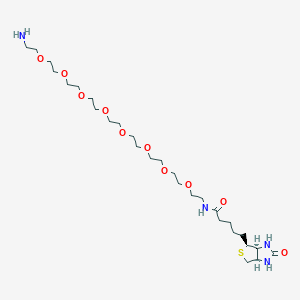

![5-((3aR,4R,6aS)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)pentanamide](/img/structure/B8106362.png)
